molecular formula C13H14BrNO4 B8126688 (S)-2-Allyloxycarbonylamino-3-(4-bromo-phenyl)-propionic acid

(S)-2-Allyloxycarbonylamino-3-(4-bromo-phenyl)-propionic acid

Cat. No.: B8126688
M. Wt: 328.16 g/mol
InChI Key: MVWARENKNLAYID-NSHDSACASA-N
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Description

(S)-2-Allyloxycarbonylamino-3-(4-bromo-phenyl)-propionic acid is an organic compound that belongs to the class of amino acids It features an allyloxycarbonylamino group and a bromophenyl group attached to a propionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Allyloxycarbonylamino-3-(4-bromo-phenyl)-propionic acid typically involves the following steps:

    Protection of the amino group: The amino group of the starting amino acid is protected using an allyloxycarbonyl (Alloc) group.

    Bromination: The phenyl ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reaction: The protected amino acid is then coupled with the brominated phenyl compound using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The Alloc protecting group is removed under mild conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxycarbonyl group, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of de-brominated phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(S)-2-Allyloxycarbonylamino-3-(4-bromo-phenyl)-propionic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

    Biological Studies: It is employed in studies investigating the interactions of amino acid derivatives with biological systems, including enzyme inhibition and protein binding.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (S)-2-Allyloxycarbonylamino-3-(4-bromo-phenyl)-propionic acid depends on its specific application:

    Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, preventing substrate access and subsequent catalytic activity.

    Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    Protein Binding: The compound may bind to proteins, altering their conformation and function, which can be exploited in drug design and development.

Comparison with Similar Compounds

    (S)-2-Allyloxycarbonylamino-3-phenyl-propionic acid: Lacks the bromine atom, leading to different reactivity and biological activity.

    (S)-2-Allyloxycarbonylamino-3-(4-chlorophenyl)-propionic acid: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.

    (S)-2-Allyloxycarbonylamino-3-(4-fluorophenyl)-propionic acid: Contains a fluorine atom, which can enhance its stability and bioavailability.

Uniqueness: The presence of the bromine atom in (S)-2-Allyloxycarbonylamino-3-(4-bromo-phenyl)-propionic acid imparts unique reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development. Its specific interactions with biological targets can differ significantly from those of its analogs, providing opportunities for the design of novel therapeutic agents.

Properties

IUPAC Name

(2S)-3-(4-bromophenyl)-2-(prop-2-enoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO4/c1-2-7-19-13(18)15-11(12(16)17)8-9-3-5-10(14)6-4-9/h2-6,11H,1,7-8H2,(H,15,18)(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWARENKNLAYID-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@@H](CC1=CC=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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